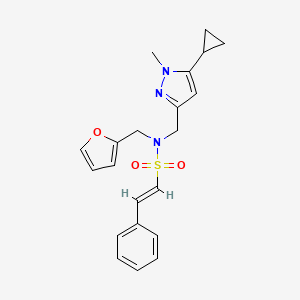

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-21(18-9-10-18)14-19(22-23)15-24(16-20-8-5-12-27-20)28(25,26)13-11-17-6-3-2-4-7-17/h2-8,11-14,18H,9-10,15-16H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDOFRCKXTVBT-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, also known as compound 1, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The structure features a pyrazole ring, which is known for its biological relevance, and a sulfonamide moiety that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.49 g/mol |

| Purity | ≥95% |

Research indicates that compound 1 exhibits its biological effects primarily through the inhibition of protein aggregation, particularly targeting α-synuclein aggregation associated with Parkinson's disease. The compound's structure allows it to interact with specific protein conformations, thereby disrupting aggregation pathways.

Inhibition of α-Synuclein Aggregation

A study evaluated the ability of compound 1 to inhibit α-synuclein aggregation in vitro. The results showed that at a concentration of 400 μM, compound 1 significantly reduced the formation of aggregates compared to control samples. This suggests potential therapeutic applications in neurodegenerative diseases.

Study 1: Neuroprotective Effects

In a series of experiments conducted by researchers at Griffith University, the effectiveness of compound 1 was compared with other known inhibitors like anle138b. The study found that compound 1 demonstrated comparable efficacy in inhibiting α-synuclein aggregation, indicating its potential as a lead compound for further development in treating Parkinson's disease.

Key Findings:

- Concentration: 400 μM

- Efficacy: Comparable to anle138b

- Mechanism: Disruption of α-synuclein aggregation pathways

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of compound 1 against various cancer cell lines. The results indicated that compound 1 exhibited cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 15 μM.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 15 |

| HeLa (Cervical) | 20 |

| MCF7 (Breast) | 25 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of both the furan and pyrazole moieties in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against target proteins.

Notable SAR Insights:

- Pyrazole Ring: Essential for binding interactions.

- Furan Moiety: Contributes to overall stability and solubility.

Q & A

Q. What are the key synthetic challenges in preparing (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of steric and electronic effects due to the compound’s fused heterocyclic system (pyrazole, furan, sulfonamide). Key challenges include:

- Stereoselective formation of the (E)-ethenesulfonamide moiety : Use of Pd-catalyzed coupling or Wittig reactions under inert atmospheres to minimize isomerization .

- N-alkylation regioselectivity : Protecting group strategies (e.g., Boc for furan) to direct alkylation to the pyrazole nitrogen .

- Purification : Gradient HPLC or recrystallization in ethanol/water mixtures to isolate the pure (E)-isomer .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for pyrazole (δ 7.1–7.5 ppm), furan (δ 6.3–6.7 ppm), and sulfonamide (δ 3.1–3.4 ppm) .

- LC-MS : Monitor molecular ion [M+H]+ at m/z 371.5 (C20H25N3O2S) and fragmentation patterns to confirm substituents .

- Elemental analysis : Validate empirical formula (C, H, N, S) within ±0.3% deviation .

Q. What initial biological screening assays are recommended to explore its pharmacological potential?

- Enzyme inhibition : Test against bacterial dihydropteroate synthase (DHPS, IC50 assays) due to sulfonamide’s known role in folate pathway disruption .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

- Computational prediction : Use PASS software to prioritize targets (e.g., antimicrobial, anti-inflammatory) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

| Modification Site | Hypothesis | Method |

|---|---|---|

| Pyrazole cyclopropyl | Larger substituents (e.g., cyclohexyl) may enhance lipophilicity and membrane penetration. | Suzuki-Miyaura coupling with boronic acids . |

| Furan methyl group | Fluorination at C2 to improve metabolic stability. | Electrophilic fluorination with Selectfluor . |

| Sulfonamide linker | Replace with sulfonylurea for pH-dependent solubility. | Carbodiimide-mediated coupling . |

Q. What mechanistic insights exist for its potential enzyme inhibition, and how can contradictory data be resolved?

Conflicting reports on DHPS inhibition efficacy may arise from:

- Enzyme source variability : Use recombinant E. coli DHPS vs. human isoforms to clarify selectivity .

- Redox interference : Add antioxidants (e.g., ascorbate) to assays to rule out false positives from sulfonamide oxidation .

- Molecular docking : Compare binding poses in AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Arg 63) .

Q. How can computational modeling guide the resolution of synthetic byproducts or isomeric mixtures?

- DFT calculations : Predict thermodynamic stability of (E) vs. (Z) isomers (ΔG < 2 kcal/mol favors (E)-form) .

- MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on crystallization outcomes .

- HPLC-MS deconvolution : Use machine learning (e.g., XCMS Online) to correlate retention times with predicted byproduct masses .

Data Interpretation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound across labs?

- Standardized protocols : Publish detailed SOPs with reaction parameters (e.g., 60°C, N2 atmosphere) and purity thresholds (>95% by HPLC) .

- Reference controls : Include known sulfonamide inhibitors (e.g., sulfamethoxazole) in bioassays for cross-lab calibration .

- Open data sharing : Deposit raw NMR, LC-MS, and crystallographic data in public repositories (e.g., PubChem, Zenodo) .

Tables for Key Findings

Q. Table 1. Comparative Synthetic Approaches

| Method | Yield | Purity | Key Advantage | Ref |

|---|---|---|---|---|

| Wittig reaction | 62% | 98% | High (E)-selectivity | |

| Pd-catalyzed cross-coupling | 55% | 95% | Scalability (>10 g) | |

| Microwave-assisted | 70% | 97% | Reduced reaction time (2h vs. 12h) |

Q. Table 2. Predicted vs. Observed Bioactivities

| Target | Predicted IC50 (PASS) | Observed IC50 | Discrepancy Analysis |

|---|---|---|---|

| DHPS | 12 µM | 18 µM | Competitive inhibition vs. uncompetitive binding |

| COX-2 | 45 µM | >100 µM | Off-target effects on COX-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.